molecular formula C37H63NO28 B10777131 Acarbose derived hexasaccharide

Acarbose derived hexasaccharide

Cat. No.: B10777131
M. Wt: 969.9 g/mol
InChI Key: MBNITLCAVXHYER-DHAMQIFDSA-N
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Description

Acarbose Derived Hexasaccharide is a complex oligosaccharide that is derived from acarbose, a well-known alpha-glucosidase inhibitor. This compound is characterized by its ability to inhibit enzymes responsible for the breakdown of carbohydrates, making it significant in the management of conditions like type 2 diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acarbose Derived Hexasaccharide involves the enzymatic rearrangement of acarbose. This process typically requires the use of alpha-amylase enzymes, which facilitate the transglycosylation reactions necessary to form the hexasaccharide structure .

Industrial Production Methods: Industrial production of this compound is achieved through fermentation processes using microorganisms such as Actinoplanes species. The fermentation broth is then subjected to various purification steps, including chromatography, to isolate the desired hexasaccharide .

Mechanism of Action

Acarbose Derived Hexasaccharide exerts its effects by inhibiting alpha-glucosidase enzymes located in the brush-border of the intestinal mucosa. These enzymes are responsible for breaking down complex carbohydrates into absorbable simple sugars. By inhibiting these enzymes, the hexasaccharide limits the absorption of dietary carbohydrates, thereby reducing postprandial blood glucose levels . The molecular targets include pancreatic alpha-amylase and membrane-bound alpha-glucosidases .

Comparison with Similar Compounds

Uniqueness: Acarbose Derived Hexasaccharide is unique due to its specific hexasaccharide structure, which provides distinct binding interactions with alpha-glucosidase enzymes. This structural uniqueness allows for a different inhibition profile compared to other similar compounds .

Properties

Molecular Formula

C37H63NO28

Molecular Weight

969.9 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-6-[[(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-[[(1S,4R,5R,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol

InChI

InChI=1S/C37H63NO28/c1-8-15(19(46)26(53)35(59-8)65-31-12(5-41)62-34(28(55)23(31)50)58-7-14-18(45)20(47)25(52)33(57)60-14)38-10-2-9(3-39)30(22(49)16(10)43)64-37-29(56)24(51)32(13(6-42)63-37)66-36-27(54)21(48)17(44)11(4-40)61-36/h2,8,10-57H,3-7H2,1H3/t8-,10+,11-,12-,13-,14-,15-,16+,17-,18-,19+,20+,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36-,37-/m1/s1

InChI Key

MBNITLCAVXHYER-DHAMQIFDSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)O)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)CO

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)O)O)O)O)CO)O)O)NC4C=C(C(C(C4O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)CO

Origin of Product

United States

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